molecular formula C12H11NO3 B1589460 Ethyl 3-(3-cyanophenyl)-3-oxopropanoate CAS No. 62088-13-5

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Cat. No. B1589460
CAS RN: 62088-13-5
M. Wt: 217.22 g/mol
InChI Key: BKFPVHXPYUFQHT-UHFFFAOYSA-N
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Patent
US08871796B2

Procedure details

Sodium hydride (60% dispersion in oil, 8.27 g, 207 mmol, 3.00 equiv) was added to a solution of 3-acetylbenzonitrile (10.0 g, 68.9 mmol, 1 equiv) in tetrahydrofuran (300 mL). The reaction mixture was stirred at 60° C., and a solution of diethyl carbonate (12.5 mL, 103 mmol, 1.50 equiv) in tetrahydrofuran (60 mL) was added over 45 minutes. The light orange reaction mixture was stirred at 60° C. for an additional 2 h, then was cooled to 22° C. Saturated aqueous ammonium chloride solution was added, and the mixture was concentrated to ˜½ volume by rotary evaporation. The resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, and the washed solution was dried over sodium sulfate. The dried solution was filtered, and the filtrate was concentrated to afford ethyl 3-(3-cyanophenyl)-3-oxopropanoate (15 g, 100%) as a white solid. The crude reaction product was taken into the next step without further purification. Calcd (M+1)+: 218.1. Found: 218.0.
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[C:9]#[N:10])(=[O:5])[CH3:4].[C:14](=O)([O:18]CC)[O:15][CH2:16][CH3:17].[Cl-].[NH4+]>O1CCCC1>[C:9]([C:8]1[CH:7]=[C:6]([C:3](=[O:5])[CH2:4][C:14]([O:15][CH2:16][CH3:17])=[O:18])[CH:13]=[CH:12][CH:11]=1)#[N:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.27 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The light orange reaction mixture was stirred at 60° C. for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 22° C
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the washed solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.